REACTION_CXSMILES
|
C[Si](C)(C)[Si](C)(C)C.Cl[Si](C)(C)C.[OH:14][C:15]1[N:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17](O)=[O:18].[H-].C([Al+]CC(C)C)C(C)C.Cl>C1(C)C=CC=CC=1.ClCCl.CO>[OH:18][CH2:17][C:16]1[C:15](=[O:14])[NH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4|
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
C[Si]([Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
0.781 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred with a KPG stirrer at 110° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled to −40° C.
|
Type
|
CUSTOM
|
Details
|
is thawed to RT
|
Type
|
STIRRING
|
Details
|
stirred at RT for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
at −10° C.
|
Type
|
ADDITION
|
Details
|
are added such that the temperature
|
Type
|
CUSTOM
|
Details
|
does not exceed −10° C
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
ADDITION
|
Details
|
100 ml of water are added to the filtrate
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 50° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |